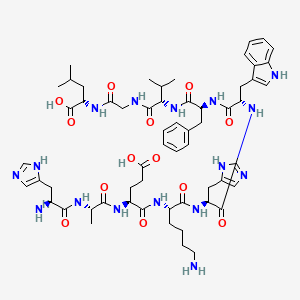
3,5-Dinitropyrid-4-one
Vue d'ensemble
Description
3,5-Dinitropyrid-4-one is a chemical compound with the molecular weight of 169.1 . It is also known as 3,5-dinitropyridine . The IUPAC name for this compound is 3,5-dinitropyridine .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research in recent years . For instance, one study discussed the synthesis of metal compounds of Mn(II), Zn(II), and Cd(II) derived from dinitropyridone ligands including this compound . Another study reported the synthesis of a novel energetic material, 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine (ATDP), which decomposes at about 290 °C .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been analyzed in several studies . For example, one study characterized nine metal compounds of Mn(II), Zn(II), and Cd(II) derived from dinitropyridone ligands including this compound by elemental analysis, FT-IR, and partly by TG-DSC . These compounds were found to have octahedral structures consisting of four equatorial water molecules, and two nitrogen or oxygen donor ligands .
Chemical Reactions Analysis
The chemical reactions involving this compound have been studied . One study investigated the thermal stability of 2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX), a highly thermostable explosive. The study found that volatile semi-products are formed during PYX thermal decomposition, which influence kinetic parameters of the decomposition reaction .
Physical And Chemical Properties Analysis
This compound has been characterized by elemental analysis, FT-IR, and partly by TG-DSC . It has a melting point of 98-101°C .
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis and Crystal Structures : 3,5-Dinitropyrid-4-one (3,5-DNP) has been utilized in the synthesis and characterization of various metal complexes, particularly with rubidium and cesium. These complexes have been studied for their structural properties using techniques like FT-IR, TG-DTG, and X-ray single-crystal diffraction analysis. The research highlights the unique coordination sphere around metal centers, showcasing the potential of 3,5-DNP in the construction of multi-dimensional networks, possibly useful in materials science and catalysis (Zhang et al., 2008).
Amination Studies : 3,5-Dinitropyridine, a derivative of 3,5-DNP, has been explored for amination with liquid ammonia and potassium permanganate. This process leads to the formation of various mono-, di-, and triamino-substituted compounds, indicating the versatility of 3,5-DNP derivatives in organic synthesis and the potential for creating novel organic compounds (Woźniak et al., 1993).
Self-Condensation for Novel Compounds : Research has demonstrated the effective use of 3,5-DNP in the self-condensation of β-formyl-β-nitroenamines, leading to the formation of 3,5-dinitro-1,4-dihydropyridines (DNDHPs). This method does not require special reagents or conditions, offering a straightforward approach to synthesize DNDHPs, which can be further functionalized for various applications (Nakaike et al., 2014).
Alkaline Earth Metal Complexes : 3,5-DNP has been utilized in the synthesis of new alkaline-earth metal compounds. These compounds have been characterized for their crystal structures and thermal behaviors, revealing insights into the binding patterns and hydrogen bonding in these complexes. Such research can aid in understanding metal-ligand interactions in coordination chemistry (Zhou et al., 2008).
Mécanisme D'action
While specific information on the mechanism of action of 3,5-Dinitropyrid-4-one was not found, studies have analyzed the mechanisms of related compounds . For instance, one study discussed the structures of three compounds, Mn(4DNP)2(H2O)4, Zn(4DNPO)2(H2O)4, and Cd(4DNPO)2(H2O)4, which are derived from dinitropyridone ligands including this compound .
Safety and Hazards
The safety data sheet for 2-Chloro-3,5-dinitropyridine, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin irritation, serious eye irritation, and specific target organ toxicity (respiratory system) .
Orientations Futures
While specific future directions for 3,5-Dinitropyrid-4-one were not found, there are ongoing research efforts in the field of energetic materials, including those based on pyridine derivatives . These studies are exploring various aspects such as molecular design, properties, detection methods, and applications of these materials .
Propriétés
IUPAC Name |
3,5-dinitro-3H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O5/c9-5-3(7(10)11)1-6-2-4(5)8(12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPIXDIXXOMMDEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=C(C(=O)C1[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol hydrochloride](/img/structure/B3249823.png)








